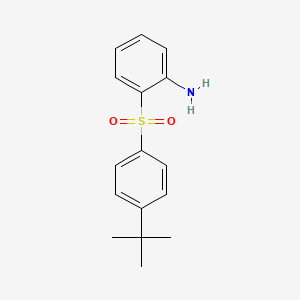
Tris(2,2,3,3-tetrafluoropropoxy)chlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,3,3-tetrafluoropropoxy)chlorosilane: is a specialized organosilicon compound characterized by the presence of three 2,2,3,3-tetrafluoropropoxy groups attached to a central silicon atom, which is also bonded to a chlorine atom. This compound is notable for its unique chemical properties, particularly its high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Direct Synthesis:
Reactants: Silicon tetrachloride (SiCl₄) and 2,2,3,3-tetrafluoropropanol.
Conditions: The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced.
Procedure: The 2,2,3,3-tetrafluoropropanol is slowly added to a solution of silicon tetrachloride in an inert solvent like dichloromethane, under anhydrous conditions to prevent hydrolysis. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
-
Industrial Production Methods:
Scale-Up: In industrial settings, the reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant feed rates.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as alcohols, amines, or thiols.
Conditions: Typically carried out in an inert solvent like toluene or dichloromethane, under mild heating.
Products: The chlorine atom is replaced by the nucleophile, forming various organosilicon derivatives.
-
Hydrolysis:
Reagents: Water or aqueous solutions.
Conditions: Can occur under acidic or basic conditions.
Products: Hydrolysis leads to the formation of silanols and hydrochloric acid.
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
Conditions: Typically carried out at room temperature.
Products: Oxidation can lead to the formation of siloxanes or other oxidized silicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing hydrophobicity or oleophobicity.
Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.
Biology:
Biocompatible Coatings: Applied in the development of biocompatible coatings for medical devices and implants.
Medicine:
Drug Delivery Systems: Utilized in the design of advanced drug delivery systems due to its stability and functionalizability.
Industry:
Electronics: Employed in the production of high-performance electronic components, such as semiconductors and insulators.
Coatings: Used in the formulation of protective coatings for various industrial applications.
Wirkmechanismus
Molecular Targets and Pathways:
Surface Interaction: The compound interacts with surfaces through the formation of strong Si-O bonds, leading to durable coatings.
Functionalization: The presence of reactive groups allows for further functionalization, enabling the compound to participate in a variety of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Tris(2,2,3,3-tetrafluoropropyl)orthoformate
- Tris(2,2,3,3-tetrafluoropropyl)borate
Comparison:
- Thermal Stability: Tris(2,2,3,3-tetrafluoropropoxy)chlorosilane exhibits higher thermal stability compared to its orthoformate and borate counterparts.
- Reactivity: The presence of the chlorine atom in this compound makes it more reactive towards nucleophiles, allowing for a broader range of chemical modifications.
- Applications: While all three compounds are used in surface modification and catalysis, this compound is particularly favored in applications requiring high thermal stability and resistance to chemical degradation.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H9ClF12O3Si |
|---|---|
Molekulargewicht |
456.68 g/mol |
IUPAC-Name |
chloro-tris(2,2,3,3-tetrafluoropropoxy)silane |
InChI |
InChI=1S/C9H9ClF12O3Si/c10-26(23-1-7(17,18)4(11)12,24-2-8(19,20)5(13)14)25-3-9(21,22)6(15)16/h4-6H,1-3H2 |
InChI-Schlüssel |
VKXOABWMWJQLBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)O[Si](OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)


![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)


